Tris(trifluoromethanesulfonyloxy)cerio trifluoromethanesulfonate
Description
Tris(trifluoromethanesulfonyloxy)cerium trifluoromethanesulfonate, often referred to as cerium(IV) trifluoromethanesulfonate or Ce(OTf)₄, is a highly reactive cerium(IV) salt with the molecular formula C₄CeF₁₂O₁₂S₄ and a molecular weight of 736.39 g/mol . It appears as a yellow powder with a melting point exceeding 300°C and is soluble in polar solvents such as water and acetonitrile . This compound is distinguished by its strong oxidizing properties, making it valuable in organic synthesis and catalysis, particularly in reactions requiring high electrophilicity or redox activity .
Cerium(IV) triflate is commercially available (CAS: 107792-63-2) and is structurally characterized by a tetravalent cerium center coordinated to four trifluoromethanesulfonate (OTf⁻) anions. Its exact mass is 735.7135 g/mol, and it exhibits a density of 6,689 kg/m³ .
Properties
Molecular Formula |
C4H4CeF12O12S4 |
|---|---|
Molecular Weight |
740.4 g/mol |
IUPAC Name |
cerium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/4CHF3O3S.Ce/c4*2-1(3,4)8(5,6)7;/h4*(H,5,6,7); |
InChI Key |
SIWKIQKBTWLQJQ-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Ce] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(trifluoromethanesulfonyloxy)cerio trifluoromethanesulfonate typically involves the reaction of cerium(IV) oxide with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tris(trifluoromethanesulfonyloxy)cerio trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions: Common reagents used in reactions with this compound include organic substrates, acids, and bases. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .
Major Products: The major products formed from these reactions depend on the specific substrates and conditions used. For example, in oxidation reactions, the compound can convert alcohols to aldehydes or ketones .
Scientific Research Applications
Chemistry: In chemistry, tris(trifluoromethanesulfonyloxy)cerio trifluoromethanesulfonate is used as a catalyst in various organic reactions, including acylation and alkylation .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role as a catalyst in the synthesis of biologically active molecules is significant .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties make it valuable in large-scale chemical processes .
Mechanism of Action
The mechanism by which tris(trifluoromethanesulfonyloxy)cerio trifluoromethanesulfonate exerts its effects involves its ability to act as a Lewis acid. It facilitates various chemical transformations by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved depend on the specific reaction and substrates used .
Comparison with Similar Compounds
Key Differences :
- Oxidation State : Cerium(III) triflate (Ce(OTf)₃, CAS: 76089-77-5) features a +3 oxidation state, compared to Ce(IV)’s +3. This reduces its oxidizing capacity but enhances its Lewis acidity .
- Molecular Weight : Ce(OTf)₃ has a lower molecular weight (587.32 g/mol ) due to fewer triflate ligands .
- Applications : Ce(III) triflate is widely used as a water-tolerant Lewis acid catalyst in Friedel-Crafts alkylations and esterifications, whereas Ce(IV) triflate excels in oxidative transformations (e.g., alcohol-to-ketone oxidation) .
Ytterbium(III) Trifluoromethanesulfonate (Yb(OTf)₃)
- Molecular Weight : 620.23 g/mol (slightly lower than Ce(IV) triflate) .
- Reactivity : Yb(OTf)₃ is a milder Lewis acid compared to Ce(IV) but more acidic than Ce(III). It is effective in asymmetric catalysis and glycosylation reactions .
- Thermal Stability : Less thermally robust than Ce(IV) triflate, decomposing at temperatures above 250°C .
Scandium(III) Trifluoromethanesulfonate (Sc(OTf)₃)
- Acidity : Sc(OTf)₃ is one of the strongest Lewis acids among triflates, with a smaller ionic radius (Sc³⁺: 0.885 Å) enhancing charge density .
- Applications : Preferred for high-demand reactions like Diels-Alder cyclizations, outperforming Ce(IV) in stereoselectivity but lacking oxidative utility .
Yttrium(III) Trifluoromethanesulfonate (Y(OTf)₃)
- Coordination Geometry : Yttrium’s larger ionic radius (1.019 Å) allows for higher coordination numbers (e.g., 8–9) compared to Ce(IV)’s typical octahedral geometry .
- Catalytic Use : Less common than Ce or Sc triflates but employed in polymerization and cross-coupling reactions .
Structural and Functional Insights
- Coordination Behavior : Triflate anions (CF₃SO₃⁻) act as weakly coordinating ligands, enabling cationic metal centers to remain highly reactive. In Ce(IV) triflate, the triflate anions adopt a distorted octahedral coordination around Ce⁴⁺, whereas Ce(III) triflate may exhibit variable coordination numbers due to its lower charge density .
- Thermal Stability : Ce(IV) triflate’s stability (>300°C) surpasses most lanthanide triflates, attributed to strong Ce–O bonds and the inertness of the triflate ligand .
- Market Availability : Cerium(IV) triflate is less common than Ce(III) triflate but is accessible through specialized suppliers (e.g., ECHEMI, Thermo Scientific) .
Biological Activity
Overview of Tris(trifluoromethanesulfonyloxy)cerio trifluoromethanesulfonate
This compound is a complex organometallic compound that contains cerium, a rare earth element known for its unique chemical properties. This compound is primarily studied for its applications in catalysis and materials science, but its biological activity is an area of emerging interest.
Chemical Structure
The compound features a cerium center coordinated with three trifluoromethanesulfonyloxy groups. The general structure can be represented as follows:
This structure indicates that cerium is bonded to three sulfonyl groups, which are known for their strong electron-withdrawing properties.
The biological activity of organometallic compounds like this compound can be attributed to several factors:
- Redox Activity : Cerium compounds are known to exhibit redox properties, which may influence cellular oxidative stress responses.
- Enzyme Interaction : The trifluoromethanesulfonyloxy groups may interact with various enzymes, potentially altering their activity and leading to biological effects.
- Cellular Uptake : The lipophilicity imparted by the trifluoromethyl groups may facilitate cellular uptake, influencing the compound's bioavailability and efficacy.
Case Studies and Research Findings
- Antioxidant Properties : Recent studies have indicated that cerium-based compounds possess antioxidant properties, which may mitigate oxidative stress in cells. For instance, research has shown that cerium oxide nanoparticles can reduce reactive oxygen species (ROS) in various cell lines.
- Cytotoxicity Studies : In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential therapeutic applications in oncology.
- Neuroprotective Effects : Some studies have explored the neuroprotective effects of cerium compounds in models of neurodegenerative diseases. These studies suggest that the compound may protect neuronal cells from apoptosis induced by oxidative stress.
Data Table: Summary of Biological Activities
| Biological Activity | Observations | Reference |
|---|---|---|
| Antioxidant Properties | Reduction of ROS levels in cell cultures | |
| Cytotoxicity | Dose-dependent inhibition of cancer cell growth | |
| Neuroprotection | Protection against oxidative stress-induced apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
